molecular formula C15H16BrNO2S B7859317 N-benzyl-3-bromo-N-ethylbenzenesulfonamide

N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Katalognummer: B7859317
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: HUJCSMXQTPYBJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a chemical compound characterized by its benzyl and ethyl groups attached to a brominated benzenesulfonamide core

Synthetic Routes and Reaction Conditions:

  • Bromination: The starting material, N-benzyl-N-ethylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce the bromo group at the 3-position of the benzene ring.

  • N-Benzyl Group Introduction: The benzyl group can be introduced through a benzylation reaction using benzyl chloride (C6H5CH2Cl) and a base such as sodium hydride (NaH).

  • N-Ethyl Group Introduction: The ethyl group is introduced using ethyl iodide (C2H5I) in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions, often conducted in continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic or neutral conditions.

  • Reduction: LiAlH4, H2 with Pd/C catalyst, anhydrous ether solvent.

  • Substitution: Various nucleophiles (e.g., NaOH, KCN), polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed:

  • Oxidation: Benzenesulfonic acid derivatives.

  • Reduction: N-benzyl-N-ethylbenzenesulfonamide without the bromo group.

  • Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-bromo-N-ethylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-benzyl-3-bromo-N-ethylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-3-bromo-N-ethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both benzyl and ethyl groups. Similar compounds include:

  • N-benzyl-N-ethylbenzenesulfonamide: Lacks the bromo group.

  • 3-bromo-N-ethylbenzenesulfonamide: Lacks the benzyl group.

  • N-benzyl-3-bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of ethyl.

Eigenschaften

IUPAC Name

N-benzyl-3-bromo-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-2-17(12-13-7-4-3-5-8-13)20(18,19)15-10-6-9-14(16)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCSMXQTPYBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.